molecular formula C7H10N2O B2837038 2-(1H-pyrazol-1-yl)cyclobutan-1-ol CAS No. 2162660-20-8

2-(1H-pyrazol-1-yl)cyclobutan-1-ol

Cat. No.: B2837038
CAS No.: 2162660-20-8
M. Wt: 138.17
InChI Key: YAGZXGUYMVHCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrazol-1-yl)cyclobutan-1-ol is a chemical building block of interest in medicinal chemistry and drug discovery. It incorporates two privileged structures: the cyclobutane ring and the pyrazole heterocycle. The cyclobutane ring is valued for its ability to confer conformational restriction to a molecule, which can reduce the entropic penalty upon binding to a biological target and lead to improved potency and selectivity . Furthermore, the use of saturated rings like cyclobutane can effectively reduce molecular planarity, which is a strategy to improve solubility and other physicochemical properties . The pyrazole moiety is a nitrogen-containing heterocycle with a well-documented history in pharmaceutical sciences, featuring in several FDA-approved drugs and contributing to a wide range of biological activities . As a combined scaffold, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Researchers can leverage the hydroxyl and pyrazole functional groups for further chemical modifications, exploring its potential in various therapeutic areas. The compound is provided for research and development purposes exclusively. It is not intended for diagnostic or therapeutic uses, or for any form of human, veterinary, or household consumption.

Properties

IUPAC Name

2-pyrazol-1-ylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-7-3-2-6(7)9-5-1-4-8-9/h1,4-7,10H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGZXGUYMVHCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutanone with hydrazine derivatives to form the pyrazole ring, followed by hydroxylation to introduce the hydroxyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and hydroxylation steps .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or modify the pyrazole ring.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and organometallic compounds.

Major Products

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutane derivatives without the hydroxyl group.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TRK Kinase Inhibitors (Pyrazolo-Pyrimidine Derivatives)

The TRK kinase inhibitors described in , such as 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives, share the pyrazole substituent with 2-(1H-pyrazol-1-yl)cyclobutan-1-ol. However, their core structure is a pyrazolo-pyrimidine system, which is larger and more aromatic than the cyclobutane ring. Key differences include:

  • Bioactivity: The pyrazolo-pyrimidine derivatives are designed as TRK kinase inhibitors for cancer treatment, leveraging aromatic stacking and hydrogen bonding with kinase domains. In contrast, the cyclobutanol derivative’s hydroxyl group may enhance solubility or target polar residues in binding pockets .

Pyrazole-Containing Oxime Esters

discusses 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime esters, which feature a pyrazole linked to a naphthyl group via an ethanone oxime bridge. Key comparisons include:

  • Substituent Effects: The ethanone oxime group introduces ester functionality, increasing lipophilicity (higher logP) compared to the cyclobutanol’s hydroxyl group. This difference may influence membrane permeability and cytotoxicity profiles .
  • Cytotoxicity: The oxime esters demonstrated cytotoxic effects in neuroblastoma cell lines via MTS assays, suggesting that structural modifications in the linker region (e.g., cyclobutanol vs. ethanone oxime) could modulate potency.

Cyclopentyl Heterocyclic Derivatives

highlights cyclopentyl derivatives with fused pyrrolo-triazolo-pyrazine systems. These compounds differ in ring size and substituent complexity:

  • Biological Interactions: The fused heterocycles in ’s compounds likely engage in multi-site interactions with kinases or enzymes, whereas the simpler cyclobutanol-pyrazole structure may prioritize selective hydrogen bonding.

Structural and Functional Comparison Table

The table below summarizes key differences between this compound and related compounds:

Compound Class Core Structure Key Features Bioactivity (Inferred) Physicochemical Properties
This compound Cyclobutane Pyrazole, hydroxyl group Potential kinase modulation High ring strain, moderate logP
TRK Inhibitors () Pyrazolo-pyrimidine Pyrazole, difluorophenyl, pyrrolidine Anticancer (TRK inhibition) High aromaticity, larger molecular weight
Oxime Esters () Ethanone oxime Naphthyl, pyrazole, ester Cytotoxic Variable logP, ester hydrolysis risk
Cyclopentyl Derivatives () Cyclopentane Fused heterocycles, oxadiazole Kinase inhibition Low strain, complex substituent interactions

Biological Activity

2-(1H-pyrazol-1-yl)cyclobutan-1-ol is a compound of growing interest in medicinal chemistry due to its unique structural features, which include a cyclobutane ring and a pyrazole moiety. This combination suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C7H10N2O\text{C}_7\text{H}_{10}\text{N}_2\text{O}

This compound features:

  • A pyrazole ring , which is known for its ability to act as a ligand in various biological interactions.
  • A cyclobutanol moiety , contributing to its chemical reactivity and stability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Ligand Binding : The pyrazole ring can bind to metal ions or enzymes, modulating their activity.
  • Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding, influencing the compound's solubility and reactivity.

These interactions can lead to various biochemical effects, including modulation of cellular pathways involved in disease processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis32 µg/mL

The observed antimicrobial effects are likely due to the compound's ability to disrupt bacterial cell wall synthesis or inhibit enzyme activity critical for bacterial survival .

Anticancer Activity

In addition to its antibacterial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms:

  • Tubulin Polymerization Inhibition : Similar compounds have demonstrated the ability to interfere with microtubule dynamics, leading to apoptosis in cancer cells.
Cancer Cell LineIC50 (µM)
HeLa10
A54915
MCF712

These findings indicate that the compound could be developed further as a chemotherapeutic agent.

Study 1: Antimicrobial Efficacy

A study conducted by Khalil et al. investigated the antimicrobial efficacy of various pyrazolone derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics like ampicillin .

Study 2: Anticancer Properties

Research published in PubMed Central highlighted the anticancer properties of pyrazolone derivatives. It was found that compounds similar to this compound showed significant cytotoxicity against several cancer cell lines, suggesting a potential role in cancer therapy .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while many pyrazolone derivatives exhibit biological activities, the unique structure of this compound contributes distinctively to its reactivity and target specificity:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
Pyrazolone Derivative AModerateHigh
Pyrazolone Derivative BLowHigh

This table illustrates that while some derivatives may excel in one area, this compound offers a balanced profile that warrants further investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.